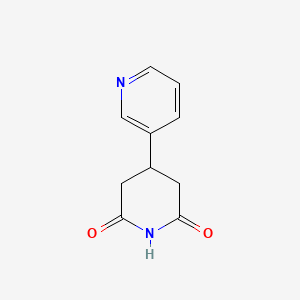

4-(Pyridin-3-yl)pipéridine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyridin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both a pyridine ring and a piperidine-2,6-dione structure

Applications De Recherche Scientifique

4-(Pyridin-3-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis

Mécanisme D'action

Target of Action

The primary target of 4-(Pyridin-3-yl)piperidine-2,6-dione is cereblon (CRBN) . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and plays a crucial role in the mechanism of action of immunomodulatory drugs .

Mode of Action

4-(Pyridin-3-yl)piperidine-2,6-dione acts as a functionalized cereblon ligand . It binds to cereblon, enabling the recruitment of specific proteins to the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of these proteins .

Biochemical Pathways

The compound’s action primarily affects the protein homeostasis pathways . By promoting the degradation of specific proteins, it can influence various cellular processes, including cell cycle progression, signal transduction, and gene expression .

Result of Action

The molecular and cellular effects of 4-(Pyridin-3-yl)piperidine-2,6-dione’s action depend on the specific proteins targeted for degradation. By modulating the levels of these proteins, the compound can influence a variety of cellular functions and potentially exert therapeutic effects .

Analyse Biochimique

Cellular Effects

It is known to be a functionalized cereblon ligand, suggesting that it may have effects on various types of cells and cellular processes

Molecular Mechanism

It is known to allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)piperidine-2,6-dione typically involves the reaction of pyridine derivatives with piperidine-2,6-dione precursors. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(Pyridin-3-yl)piperidine-2,6-dione may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyridin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2,5-dione: Similar in structure but lacks the pyridine ring.

Piperidine-2,6-dione: Similar core structure but without the pyridine substitution.

Pyridine derivatives: Compounds with a pyridine ring but different substituents.

Uniqueness

4-(Pyridin-3-yl)piperidine-2,6-dione is unique due to its combination of a pyridine ring and a piperidine-2,6-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Activité Biologique

4-(Pyridin-3-yl)piperidine-2,6-dione is a compound belonging to the piperidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

4-(Pyridin-3-yl)piperidine-2,6-dione features a piperidine ring with two carbonyl groups at positions 2 and 6, and a pyridine substituent at position 4. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Studies have indicated that derivatives of piperidine-2,6-dione exhibit significant anticancer properties. For instance, compounds similar to 4-(Pyridin-3-yl)piperidine-2,6-dione have shown cytotoxic effects against various cancer cell lines. One study reported moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .

Hypolipidemic Effects

Research on piperidine derivatives has also highlighted their hypolipidemic activity. Specifically, derivatives have been shown to lower lipid levels by inhibiting hepatic synthesis pathways, thereby reducing cholesterol and triglyceride levels in hyperlipidemic models . The mechanism involves blocking key enzymes such as ATP-dependent citrate lyase and phosphatidylate phosphohydrolase.

Interaction with Biological Targets

4-(Pyridin-3-yl)piperidine-2,6-dione interacts with specific biological targets involved in cell signaling pathways. These interactions can modulate various cellular processes, suggesting potential applications in therapeutic contexts.

The biological activity of 4-(Pyridin-3-yl)piperidine-2,6-dione may be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with target proteins or enzymes. This leads to alterations in enzymatic activity or receptor signaling pathways.

Comparative Analysis of Similar Compounds

To understand the unique properties of 4-(Pyridin-3-yl)piperidine-2,6-dione, it is useful to compare it with other piperidine derivatives:

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of a related compound against ovarian cancer cells. The compound demonstrated a significant reduction in cell viability at specific concentrations, showcasing its potential as an anticancer agent.

- Lipid Modulation : In another investigation focusing on hypolipidemic effects, the administration of piperidine derivatives resulted in a marked decrease in serum cholesterol levels among hyperlipidemic mice models.

Propriétés

IUPAC Name |

4-pyridin-3-ylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-4-8(5-10(14)12-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTJBBUZPKBCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.